![molecular formula C28H25ClN2O3 B2953248 N-(3-chloro-4-methylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-97-8](/img/structure/B2953248.png)
N-(3-chloro-4-methylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O3 and its molecular weight is 472.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Metabolic Pathways in Herbicides
Research on chloroacetamide herbicides, including compounds with structural similarities to the specified chemical, focuses on their metabolic activation pathways. These pathways may involve complex interactions leading to DNA-reactive products, which are crucial for understanding carcinogenicity and designing safer agricultural chemicals (Coleman et al., 2000).
In Vitro Metabolism of Alachlor
Human Liver Microsomes Metabolism
Studies have demonstrated the capacity of human liver microsomes to metabolize alachlor, a chloroacetamide herbicide. Understanding the metabolic steps and the enzymes involved, such as cytochrome P450 isoforms, can guide the development of drugs with improved safety profiles (Coleman et al., 1999).
Analgesic and Anti-inflammatory Activities of Quinazolinyl Acetamides
Biological Activity Studies
Research into novel quinazolinyl acetamides, which share a core structure with the compound of interest, has explored their potential analgesic and anti-inflammatory activities. These studies are critical for discovering new therapeutic agents (Alagarsamy et al., 2015).
Antibacterial Activity of Quinoline Derivatives
Antimicrobial Potential
Synthesis and evaluation of quinoline derivatives, including those structurally related to the compound , for their antibacterial activity highlight the role of such compounds in developing new antibiotics. This research is vital amidst growing antibiotic resistance (Le et al., 2018).
Novel Coordination Complexes and Antioxidant Activity
Coordination Chemistry and Biological Applications
Studies on pyrazole-acetamide derivatives and their coordination complexes with metals such as Co(II) and Cu(II) explore the structural aspects and potential antioxidant activities. These findings contribute to the development of compounds with therapeutic benefits (Chkirate et al., 2019).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O3/c1-4-19-8-12-25-22(13-19)28(34)23(27(33)20-9-5-17(2)6-10-20)15-31(25)16-26(32)30-21-11-7-18(3)24(29)14-21/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYAPZROGQXGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide |
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